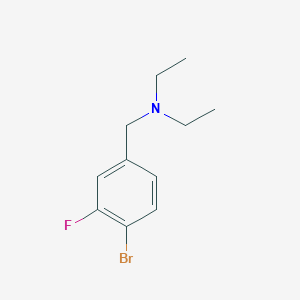

N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine

Overview

Description

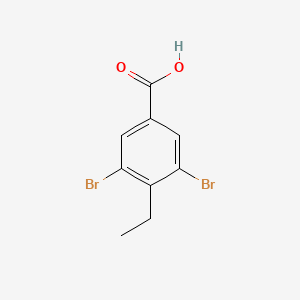

“N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine” is a compound that contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with bromine and fluorine atoms . The benzyl group is attached to an ethanamine group (a two-carbon chain with an amine group -NH2) via a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-bromo-3-fluorobenzyl bromide with ethylethanamine . This would form a bond between the nitrogen atom of the ethylethanamine and the carbon of the benzyl group .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with bromine and fluorine substituents, attached to an ethanamine group via a nitrogen atom . The exact structure would depend on the positions of the bromine and fluorine atoms on the benzene ring .Chemical Reactions Analysis

As a benzylamine, this compound could potentially undergo reactions typical of amines and benzyl compounds. This could include reactions with acids, bases, electrophiles, and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents on the benzene ring . These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Subheading Practical Synthesis of 2-Fluoro-4-bromobiphenyl

A key intermediate for the manufacture of flurbiprofen, 2-Fluoro-4-bromobiphenyl, has been synthesized through a cross-coupling reaction of 2-fluoro-4bromoiodobenzene with phenylboronic acid. Despite good yield, the cost and toxicity of the required palladium and phenylboronic acid have limited its wider application in large-scale production. A practical pilot-scale method involving diazotization of 2-fluoro-4-bromoaniline has been developed, showing promise for more efficient and safer production processes (Qiu et al., 2009).

Flame Retardants in Environments

Subheading Novel Brominated Flame Retardants in Indoor Air, Dust, and Consumer Goods

The study reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for more research on their presence, environmental fate, and toxicity. The review highlights significant knowledge gaps for many NBFRs, the need for improved analytical methods, and further investigation into indoor environments, emission sources, and potential leaching. High concentrations of certain NBFRs in various environments raise concerns, pointing towards an urgent need for comprehensive studies in this field (Zuiderveen et al., 2020).

Imaging Agent Applications

Subheading Use of I-123 HIPDM for Lung Imaging

N,N,N′-Trimethyl-N′-(2-Hydroxyl-3-Methyl-5-123I Iodobenzyl)-1,3-Propanediamine · Hcl (123I-HIPDM) has demonstrated utility in diagnosing strokes and dementias. Its accumulation in the lung has led to its use in lung imaging, providing valuable insights into various pulmonary pathologies. The observed correlation of lung images with other clinical data suggests the potential of 123I-HIPDM for detecting localized pulmonary diseases and conducting pulmonary physiological studies related to amine metabolism (Shih et al., 2004).

Histamine Synthesis Inhibition

Subheading Inhibition of Histamine Synthesis by 4-Bromo-3-Hydroxybenzyloxyamine

Oral administration of 4-bromo-3-hydroxybenzyloxyamine in humans has shown a significant decrease in urinary excretion of histamine. The compound effectively prevented the normal increase in urinary histamine levels following oral histidine loading, suggesting its potential application in managing conditions associated with histamine, such as allergic reactions or systemic mastocytosis (Levine, 1966).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-bromo-3-fluorophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYUCDHRIPUSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231319 | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine | |

CAS RN |

1704065-30-4 | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride](/img/structure/B1434116.png)

![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)

![1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1434123.png)

![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)

![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)

![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)